

# CAS number and molecular weight of tert-butyl hydroperoxide.

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# tert-Butyl Hydroperoxide: A Technical Guide for Researchers

An In-depth Examination of its Physicochemical Properties, and Applications in Oxidative Stress Modeling

This technical guide provides a comprehensive overview of tert-butyl hydroperoxide (t-BHP), a widely utilized chemical in biomedical research for inducing oxidative stress. This document is intended for researchers, scientists, and drug development professionals, offering detailed information on its properties, experimental applications, and the cellular mechanisms it perturbs.

### **Core Properties of tert-Butyl Hydroperoxide**

tert-Butyl hydroperoxide is an organic peroxide extensively used as an initiator for polymerization and in various oxidation processes. In a biological context, it serves as a potent inducer of oxidative stress, mimicking the effects of reactive oxygen species (ROS) in cellular and animal models.

## **Physicochemical Data**

A summary of the key quantitative data for tert-butyl hydroperoxide is presented in the table below for easy reference.



Property	Value	Reference
CAS Number	75-91-2	[1][2][3][4][5]
Molecular Weight	90.12 g/mol	[1][2][3][4][5]
Molecular Formula	C4H10O2	[1][2][3]
Appearance	Colorless liquid	[2]
Density	0.93 g/mL	
Boiling Point	Decomposes at 192°F (89°C)	[5]
Melting Point	18°F (-8°C)	[5]
Solubility	Soluble in water and organic solvents	[5]

## **Applications in Oxidative Stress Research**

t-BHP is a valuable tool for studying the cellular responses to oxidative damage. Its ability to be metabolized into free radicals allows for the controlled induction of lipid peroxidation, depletion of intracellular glutathione (GSH), and subsequent activation of cellular stress response pathways.[2][3]

## **Experimental Protocol: Induction of Oxidative Stress in Cell Culture**

This protocol provides a general framework for inducing oxidative stress in cultured cells using t-BHP. It is crucial to optimize concentrations and incubation times for each specific cell line and experimental endpoint.

#### Materials:

- Cell line of interest (e.g., HepG2, SH-SY5Y, HTR-8/SVneo)
- Complete cell culture medium
- Phosphate-buffered saline (PBS)



- tert-Butyl hydroperoxide (t-BHP) solution (typically a 70% solution in water)
- Multi-well cell culture plates
- Assay reagents for measuring desired endpoints (e.g., cell viability, ROS production, apoptosis markers)

#### Methodology:

- Cell Seeding: Plate cells in multi-well plates at a density that ensures they reach 70-80% confluency at the time of the experiment. Allow cells to adhere and acclimate for 24 hours.
- Preparation of t-BHP Working Solution: Prepare fresh dilutions of t-BHP in serum-free culture medium immediately before use. A typical starting concentration range for inducing oxidative stress is 10-500 μM.[6][7] A dose-response experiment is recommended to determine the optimal concentration for the specific cell line and desired level of stress.
- Treatment: Remove the culture medium from the cells and wash gently with PBS. Add the prepared t-BHP-containing medium to the cells.
- Incubation: Incubate the cells for a predetermined period. Incubation times can range from 1 to 24 hours, depending on the specific pathway or endpoint being investigated.[7][8]
- Post-treatment Analysis: Following incubation, collect the cell culture supernatant and/or lyse
  the cells to perform various assays to assess the effects of t-BHP-induced oxidative stress.
   Common assays include:
  - Cell Viability Assays (e.g., MTT, ATP content): To determine the cytotoxic effects of t-BHP.
  - Reactive Oxygen Species (ROS) Detection (e.g., DCFH-DA assay): To measure the intracellular levels of ROS.[3][7]
  - Glutathione (GSH) Quantification: To assess the depletion of this key antioxidant. [2][3]
  - Lipid Peroxidation Assays (e.g., MDA assay): To measure damage to cellular membranes.
  - Apoptosis and Ferroptosis Assays (e.g., caspase activity, Annexin V staining, iron assays):
     To investigate the mode of cell death.[5][8]



 Western Blotting or qPCR: To analyze the expression of proteins and genes involved in stress response pathways.

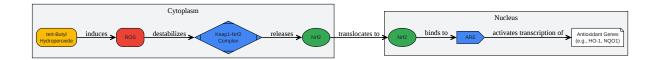
## Signaling Pathways Modulated by tert-Butyl Hydroperoxide

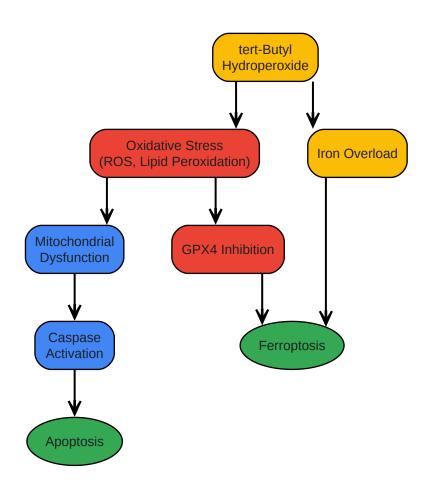
t-BHP-induced oxidative stress triggers a cascade of intracellular signaling events as the cell attempts to mitigate the damage and restore homeostasis. Key pathways affected include the Nrf2-ARE and MAPK signaling pathways, as well as pathways leading to programmed cell death.

### **Nrf2-ARE Signaling Pathway**

The Nrf2-antioxidant response element (ARE) pathway is a primary cellular defense mechanism against oxidative stress. Under normal conditions, Nrf2 is kept inactive in the cytoplasm. Upon exposure to oxidative stressors like t-BHP, Nrf2 is released, translocates to the nucleus, and activates the transcription of a battery of antioxidant and cytoprotective genes.







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